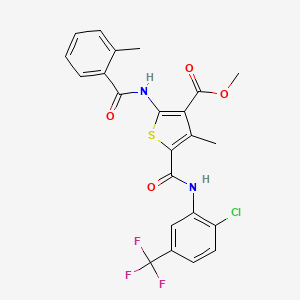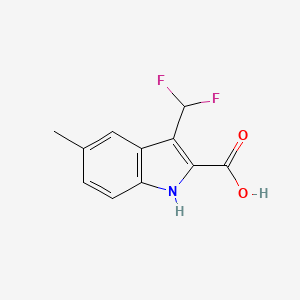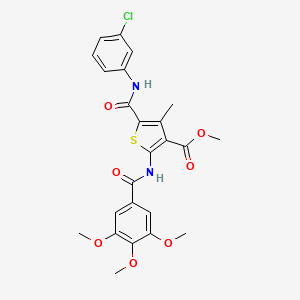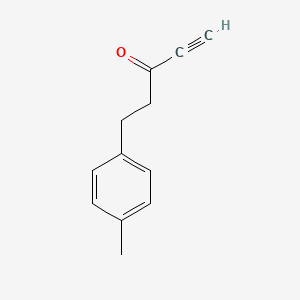
N-Acetylneuraminic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylneuraminic Acid-d3 is a derivative of N-Acetylneuraminic Acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and immune response regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Acetylneuraminic Acid-d3 can be synthesized through enzymatic methods. The process involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. The substrates used in this reaction are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often employs recombinant Escherichia coli strains capable of expressing the necessary enzymes. These strains are engineered to enhance the efficiency of the synthetic pathway, resulting in higher yields and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetylneuraminic Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-Acetylneuraminic Acid-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular recognition and signaling pathways. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for brain development. Industrially, it is used in the production of glycoproteins and glycolipids for various applications .
Wirkmechanismus
N-Acetylneuraminic Acid-d3 exerts its effects by interacting with specific molecular targets on the cell surface. It is involved in cellular recognition events and the regulation of biological processes such as virus invasion, inflammation, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Acetylneuraminic Acid-d3 include N-Glycolylneuraminic Acid and other sialic acids. These compounds share structural similarities but differ in their functional groups and biological roles .
Uniqueness: this compound is unique due to its specific N-acetyl group at the 5-position, which imparts distinct biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H19NO9 |
|---|---|
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
InChI-Schlüssel |
SQVRNKJHWKZAKO-FLZAUGDTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)










![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)
